molecular formula C6H10Br2O2 B6616905 methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate CAS No. 861588-29-6

methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate

Cat. No.: B6616905
CAS No.: 861588-29-6
M. Wt: 273.95 g/mol
InChI Key: ZSVJUEMGOBJZES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate can be synthesized through the bromination of methyl 2-methylpropanoate. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate can be compared with similar compounds such as:

  • Methyl 3-bromopropionate
  • Methyl 2-bromopropionate
  • 2-Bromo-2-methylpropionic acid
  • Ethyl α-bromoisobutyrate

These compounds share similar reactivity due to the presence of bromine atoms but differ in their molecular structures and specific applications. This compound is unique due to its two bromine atoms on adjacent carbon atoms, which provides distinct reactivity and synthetic utility .

Properties

IUPAC Name

methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-6(3-7,4-8)5(9)10-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVJUEMGOBJZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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